
2-méthyl-3-phénylpropan-1-ol
Vue d'ensemble
Description
2-Methyl-3-phenylpropanol, also known as 2-methyl-3-phenylpropyl alcohol or 2MPP, is a chemical compound commonly used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and flavorings. It is a colorless, volatile liquid with a slightly sweet odor. 2MPP is an important intermediate in the synthesis of many compounds, and its use has become increasingly popular in recent years due to its low cost and high efficiency.
Applications De Recherche Scientifique
Médecine : Synthèse d'agents pharmacologiques
Le 2-méthyl-3-phénylpropan-1-ol peut servir de précurseur dans la synthèse d'agents pharmacologiquement actifs. Sa structure est similaire à celle de composés présentant une activité sympathomimétique, comme la phénylpropanolamine . Cela suggère des utilisations potentielles dans le développement de décongestionnants ou d'anorexigènes, bien que son utilisation directe en médecine nécessite des recherches supplémentaires pour établir la sécurité et l'efficacité.
Agriculture : Développement de pesticides et d'herbicides
En agriculture, le this compound pourrait être utilisé dans la synthèse de pesticides ou d'herbicides. L'armature phénylpropanol du composé est structurellement apparentée à diverses molécules bioactives, ce qui indique des applications possibles dans les stratégies de protection des plantes et d'amélioration du rendement .
Processus industriels : Blocs de construction chiraux
Le potentiel du composé à servir de bloc de construction chiral dans les processus industriels est significatif. Il pourrait être utilisé dans la synthèse asymétrique, qui est cruciale pour la production de substances énantiomériquement pures. Ceci est particulièrement pertinent dans l'industrie pharmaceutique, où la chiralité des médicaments peut affecter leurs effets thérapeutiques .
Science de l'environnement : Solvants écologiques
En science de l'environnement, le this compound pourrait être étudié comme une alternative aux solvants traditionnels. Ses propriétés chimiques suggèrent qu'il pourrait constituer une option moins toxique et plus durable pour diverses applications, notamment l'extraction de polluants et la synthèse organique .
Industrie alimentaire : Agent aromatisant
Bien qu'il ne soit pas directement utilisé comme agent aromatisant, des dérivés du this compound pourraient potentiellement être synthétisés pour améliorer les saveurs des produits alimentaires. La structure moléculaire du composé permet des modifications qui peuvent produire une variété de composés aromatiques adaptés à l'industrie alimentaire .
Cosmétiques : Composant de parfum
Dans l'industrie cosmétique, le this compound pourrait être utilisé dans la formulation de parfums. Son groupe alcool en fait un bon candidat pour l'estérification, conduisant à une gamme d'esters aromatiques pouvant être utilisés dans les parfums et autres produits parfumés .
Science des matériaux : Synthèse de polymères
Le composé peut trouver des applications dans la science des matériaux, en particulier dans la synthèse de polymères. Son groupe phényle pourrait potentiellement interagir avec divers monomères, conduisant au développement de nouveaux matériaux polymères aux propriétés améliorées .
Chimie analytique : Étalons de chromatographie
Enfin, le this compound peut être utilisé en chimie analytique comme étalon en chromatographie. Sa signature chimique unique lui permet de servir de point de référence pour l'identification d'autres composés dans des mélanges complexes .
Safety and Hazards
Mécanisme D'action
- Instead, it acts as an indirect sympathomimetic by inducing the release of norepinephrine from its storage sites. This released norepinephrine then activates adrenergic receptors .
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
2-Methyl-3-phenylpropanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. This interaction is crucial for the metabolism of 2-Methyl-3-phenylpropanol in biological systems. Additionally, 2-Methyl-3-phenylpropanol can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics and endogenous compounds .
Cellular Effects
2-Methyl-3-phenylpropanol has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Methyl-3-phenylpropanol has been shown to affect the expression of genes involved in oxidative stress response and detoxification processes. This compound can also alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-3-phenylpropanol involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, 2-Methyl-3-phenylpropanol can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-phenylpropanol can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to 2-Methyl-3-phenylpropanol can lead to changes in cellular function, including alterations in enzyme activity and gene expression. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of 2-Methyl-3-phenylpropanol vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects. At high doses, 2-Methyl-3-phenylpropanol can be toxic and may cause liver and kidney damage. Studies in rats have shown that the lethal dose (LD50) of 2-Methyl-3-phenylpropanol is greater than 2000 mg/kg body weight . Threshold effects have also been observed, with higher doses leading to more pronounced toxic effects.
Metabolic Pathways
2-Methyl-3-phenylpropanol is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes oxidation by alcohol dehydrogenase and cytochrome P450 enzymes. The resulting metabolites can be further processed by conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body. These metabolic pathways are crucial for the detoxification and elimination of 2-Methyl-3-phenylpropanol .
Transport and Distribution
Within cells and tissues, 2-Methyl-3-phenylpropanol is transported and distributed through various mechanisms. This compound can diffuse across cell membranes due to its lipophilic nature. It can also interact with specific transporters and binding proteins that facilitate its movement within the body. The distribution of 2-Methyl-3-phenylpropanol can affect its localization and accumulation in different tissues, influencing its overall biological activity .
Subcellular Localization
The subcellular localization of 2-Methyl-3-phenylpropanol can impact its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. The presence of targeting signals or post-translational modifications can direct 2-Methyl-3-phenylpropanol to specific organelles, where it can exert its effects. For example, the localization of 2-Methyl-3-phenylpropanol in the mitochondria can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
2-methyl-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZKHYYXQWNXPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884378 | |
| Record name | 2-Methyl-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7384-80-7 | |
| Record name | 2-Methyl-3-phenyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7384-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-phenylpropanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007384807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-phenyl-1-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26440 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanol, .beta.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methyl-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-phenylpropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-3-phenylpropanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TEN58PSM3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

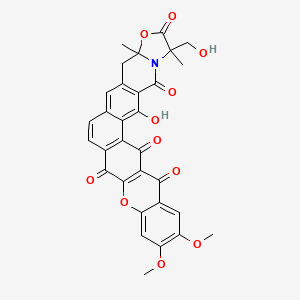
![3,9-Di(ethylidene)-2,4,8,10-tetraoxaspiro[5.5]undecane;hexane-1,6-diol;[4-(hydroxymethyl)cyclohexyl]methanol](/img/no-structure.png)

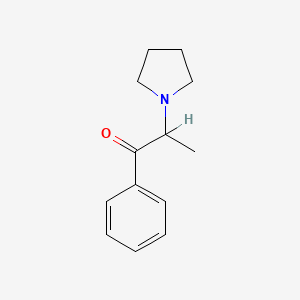


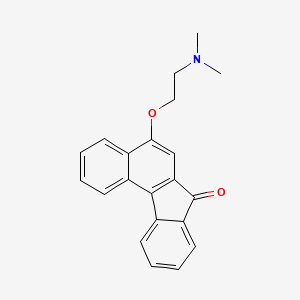
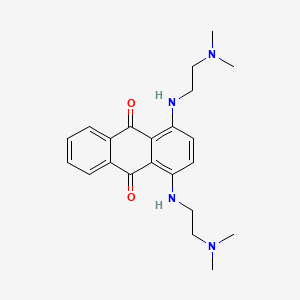


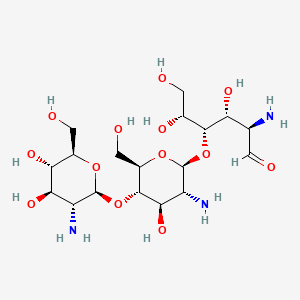
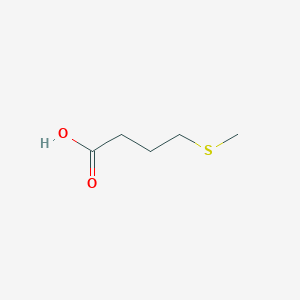
![[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate](/img/structure/B1218338.png)
